1-Methyl-ethinylestradiol
CAS No.: 15071-66-6
Cat. No.: VC21348873
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 15071-66-6 |
---|---|
Molecular Formula | C21H26O2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1 |
Standard InChI Key | DNVMUVXCXXCYEH-JOTVOLILSA-N |
Isomeric SMILES | CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O |
SMILES | CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O |
Canonical SMILES | CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O |
Appearance | White Solid |
Melting Point | 220-223 °C |
Chemical Structure and Properties
Molecular Structure
1-Methyl-ethinylestradiol features two key structural modifications to the basic estradiol molecule:
-
A methyl group at the 1-position of the steroid nucleus
-
An ethynyl (acetylenic) group at the 17-position
These modifications significantly alter its interaction with biological systems compared to natural estrogens, contributing to its enhanced pharmacological profile.
Synthesis Methods
Primary Synthesis Pathway
The primary method for synthesizing 1-Methyl-ethinylestradiol involves the reaction of 1-methyl-estrone with a metal compound of acetylene, followed by hydrolysis of the reaction product . This synthesis approach is detailed in the US2723280A patent and includes several specific methodologies.
The patent describes three principal approaches to forming the required metal compound of acetylene:
-
Using a Grignard compound of acetylene, formed by reacting acetylene with a solution of phenylmagnesium bromide in an organic solvent
-
Utilizing an alkali metal acetylide formed by reacting acetylene with a solution of an alkali metal in ammonia
-
Employing an alkali metal acetylide formed by dissolving an alkali metal in a tertiary alcohol and subsequently contacting the solution with acetylene
Detailed Synthesis Example
The patent provides specific experimental procedures that demonstrate the practical implementation of these synthetic approaches. One notable example (Example 2 in the patent) details:
"2.0 g. potassium cut in small pieces were dissolved in 100 ml. liquid anhydrous ammonia which was cooled by means of a mixture of acetone and solid carbonic acid. Thereafter acetylene, previously purified by bubbling through concentrated sulfuric acid, was introduced into the solution until the blue color had disappeared. A solution of 1.0 g. of l-methyl-estrone in a mixture of 50 ml. dioxane and 50 ml. ether was then added dropwise during 1 hour, and thereafter the reaction mixture remained in the freezing bath for a further hour. The reaction mixture was subsequently left standing for 12 hours at room temperature, whereby its content of ammonia evaporated."
Following appropriate workup procedures, this synthesis yielded 0.90 g of 1-methyl-17-ethinylestradiol with the characteristic melting point of 138°C .
Pharmacological Properties
Estrogenic Activity
The most significant pharmacological property of 1-Methyl-ethinylestradiol is its potent estrogenic activity. The patent documentation specifically highlights results from the Allen-Doisy test, a standardized assay for evaluating estrogenic potency . In this test, the compound is administered orally to test animals, and its ability to induce estrus in these animals is measured.
The Allen-Doisy test results demonstrated that 1-Methyl-ethinylestradiol possesses remarkably high estrogenic activity compared to other estrogenic compounds. The test measures the amount of compound (in gamma, where 1 gamma equals 0.001 mg) required to provoke estrus in 50% of the test animals .
Comparative Estrogenic Potency
One of the most striking findings reported in the patent is the comparative potency of 1-Methyl-ethinylestradiol relative to other estrogens. The patent explicitly states that "the novel l-methyl-l7-ethinyl-estradiol in accordance with the invention showed an activity many times that of estrone and estradiol and twice that of 17-ethinyl-estradiol."
This comparative analysis is particularly significant because ethinylestradiol itself is a highly potent synthetic estrogen, widely used in hormonal contraceptives due to its high oral bioavailability and potent estrogenic effects. The fact that 1-Methyl-ethinylestradiol demonstrates twice the activity of ethinylestradiol suggests exceptional potency that could potentially allow for effective therapeutic outcomes at substantially lower doses.
Based on the information from the patent, we can construct the following potency hierarchy:
Compound | Relative Estrogenic Potency |
---|---|
1-Methyl-17-ethinylestradiol | Highest (2× that of 17-ethinylestradiol) |
17-Ethinylestradiol | High (multiple times that of natural estrogens) |
Estradiol | Moderate |
Estrone | Lowest among tested compounds |
Ethinylestradiol dose | No. of VTE cases | Woman-years | VTE rate | Adjusted RR |
---|---|---|---|---|
Low (<50 μg) | 53 | 127,000 | 4.2 in 10,000 woman-years | 1.0 |
Intermediate (50 μg) | 69 | 98,000 | 7.0 in 10,000 woman-years | 1.5 |
High (>50 μg) | 20 | 20,000 | 10.0 in 10,000 woman-years | 1.7 |
All | 142 | 245,000 | 5.8 in 10,000 woman-years | – |
Note: Table adapted from data on ethinylestradiol-containing contraceptives
If 1-Methyl-ethinylestradiol could provide effective contraception at doses lower than current ethinylestradiol formulations, it might potentially offer a better safety profile with regard to thrombotic risk, though this would require extensive clinical investigation.
Hormone Replacement Therapy
The high potency of 1-Methyl-ethinylestradiol could make it a candidate for hormone replacement therapy in menopause or other conditions requiring estrogen supplementation. Lower effective doses might reduce unwanted side effects while maintaining therapeutic efficacy.
Treatment of Androgen-Dependent Conditions
Ethinylestradiol has known antiandrogenic effects through multiple mechanisms, including:
-
Stimulating the production of sex hormone-binding globulin (SHBG) in the liver
-
Suppressing luteinizing hormone secretion and consequent testosterone production
A study found that treatment with 20 μg/day ethinylestradiol for five weeks increased circulating SHBG levels by 150% and increased total circulating testosterone by 50% (due to reduced free testosterone) . Given its higher potency, 1-Methyl-ethinylestradiol might demonstrate even more pronounced antiandrogenic effects, potentially offering advantages in the treatment of androgen-dependent conditions such as acne, hirsutism, or polycystic ovary syndrome.
Research Limitations and Future Directions
Future Research Directions
Future research on 1-Methyl-ethinylestradiol should focus on:
-
Detailed receptor binding studies to quantify its affinity for various estrogen receptors
-
Pharmacokinetic studies to determine its bioavailability, half-life, and metabolic profile
-
Comprehensive safety evaluations, particularly regarding thrombotic risk and hepatic effects
-
Comparative clinical studies against established estrogens in various therapeutic applications
-
Development of optimal formulations for potential therapeutic applications
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume